molecular formula C9H9N3O B6143879 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline CAS No. 1016821-72-9

2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B6143879
CAS No.: 1016821-72-9
M. Wt: 175.19 g/mol
InChI Key: DMEDWXKZKWPOGN-UHFFFAOYSA-N
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Description

2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline (CAS 1016821-72-9) is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It belongs to the 1,3,4-oxadiazole family, a class of five-membered heterocyclic rings known for their diverse biological activities and applications in materials science . The 1,3,4-oxadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . This specific aniline-functionalized derivative serves as a versatile building block, or synthon, for the development of novel compounds. Its structure, featuring both a nucleophilic aniline group and an electron-deficient 1,3,4-oxadiazole ring, makes it a valuable precursor for synthesizing more complex molecules, such as azo dyes and other conjugated systems with potential applications in organic electronics and as fluorescent materials . Researchers can utilize this compound in molecular docking studies to investigate its potential interactions with biological targets, a common in silico approach in drug discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-3-7(4-8(6)10)9-12-11-5-13-9/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEDWXKZKWPOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016821-72-9
Record name 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline
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Synthetic Methodologies for 2 Methyl 5 1,3,4 Oxadiazol 2 Yl Aniline

Classical Approaches to 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole ring is a well-documented area of organic synthesis, with several reliable methods at the disposal of chemists. These methods often involve the cyclization of linear precursors under specific reaction conditions.

Cyclization of Hydrazides with Carboxylic Acid Derivatives

A cornerstone of 1,3,4-oxadiazole synthesis is the reaction between hydrazides and carboxylic acids or their derivatives. This approach typically involves a condensation reaction followed by a cyclodehydration step.

One of the most widely employed methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.gov This transformation is commonly facilitated by strong dehydrating agents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). nih.govresearchgate.netnih.govipindexing.com The reaction proceeds by activating the carbonyl group of the diacylhydrazine, which then undergoes intramolecular cyclization to form the oxadiazole ring. Other reagents that can be used for this purpose include phosphorus pentoxide, polyphosphoric acid, and triflic anhydride (B1165640). researchgate.netnih.govipindexing.com

For instance, substituted aromatic acid hydrazides can be reacted with β-benzoyl propionic acid in the presence of phosphorus oxychloride to yield the corresponding 1,3,4-oxadiazole derivatives. nih.gov Similarly, the reaction of hydrazides with carboxylic acids in the presence of POCl₃ is a common strategy. nih.gov

Table 1: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

Dehydrating AgentChemical Formula
Phosphorus OxychloridePOCl₃
Thionyl ChlorideSOCl₂
Phosphorus PentoxideP₂O₅
Polyphosphoric AcidH(n+2)P(n)O(3n+1)
Triflic Anhydride(CF₃SO₂)₂O

This table is interactive. You can sort and filter the data.

The direct condensation of hydrazides with carboxylic acids, often promoted by a dehydrating agent in a one-pot reaction, is another efficient route. nih.govresearchgate.net This method avoids the isolation of the intermediate diacylhydrazine. Microwave-assisted condensation reactions have also been shown to be an effective and rapid alternative to conventional heating. researchgate.net

Oxidative Cyclization Pathways

Oxidative cyclization of acylhydrazones, which are readily prepared from the condensation of aldehydes and hydrazides, represents a significant pathway to 1,3,4-oxadiazoles. nih.govlew.robiointerfaceresearch.com This method involves the in-situ formation of an intermediate that undergoes cyclization with the loss of two protons and two electrons. A variety of oxidizing agents have been successfully employed for this transformation.

Common oxidizing agents include:

Iodine acs.orgorganic-chemistry.orgjchemrev.comjchemrev.com

Chloramine-T nih.govbiointerfaceresearch.com

Potassium permanganate (B83412) biointerfaceresearch.com

Lead oxide researchgate.net

Ceric ammonium (B1175870) nitrate (B79036) researchgate.netasianpubs.org

Hypervalent iodine reagents (e.g., bis(trifluoroacetoxy)iodobenzene) lew.ro

A practical, transition-metal-free approach involves the use of stoichiometric molecular iodine in the presence of potassium carbonate to cyclize acylhydrazones. acs.orgorganic-chemistry.orgjchemrev.com This method is scalable and tolerates a range of functional groups. acs.orgorganic-chemistry.org

C-H Activation and Oxidative Annulation Strategies

More recent advancements in synthetic methodology have introduced C-H activation and oxidative annulation strategies for the construction of the 1,3,4-oxadiazole ring. These methods offer novel and often more direct routes to the desired heterocycles.

One such strategy involves the direct annulation of hydrazides with methyl ketones, where potassium carbonate facilitates an unexpected and efficient C-C bond cleavage. organic-chemistry.orgnih.gov The proposed mechanism involves the oxidative cleavage of C(sp³)-H bonds, followed by cyclization and deacylation. nih.gov

Another modern approach is the palladium-catalyzed oxidative annulation of hydrazides with isocyanides, providing access to 2-amino-1,3,4-oxadiazoles. jchemrev.comjchemrev.com Copper-catalyzed imine C-H functionalization of N-arylidenearoylhydrazides has also been reported as a practical method for synthesizing both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comjchemrev.com

Targeted Synthesis of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

While general methods for 1,3,4-oxadiazole synthesis are well-established, the specific synthesis of this compound requires a tailored approach. A common strategy involves the synthesis of a nitro-substituted precursor, which is subsequently reduced to the desired aniline (B41778).

A plausible synthetic route starts with the preparation of 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. This intermediate can be synthesized via the classical cyclization methods described above, for example, by reacting 4-nitrobenzoyl hydrazide with acetic anhydride or by the oxidative cyclization of the corresponding acylhydrazone.

The crucial final step is the reduction of the nitro group to an amino group. A mild and effective method for this transformation is the use of sodium sulfide (B99878) nonahydrate in a solvent mixture such as 1,4-dioxane (B91453) and water. Another reported method for the selective reduction of a nitro group in the presence of the oxadiazole ring is the use of sodium borohydride (B1222165) in combination with tin(II) chloride dihydrate. mdpi.com

Table 2: Key Intermediates in the Synthesis of this compound

Compound NameRole in Synthesis
4-nitrobenzoyl hydrazideStarting material for the oxadiazole ring formation
Acetic anhydrideReagent for cyclization
2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazoleNitro-substituted precursor
Sodium sulfide nonahydrateReducing agent for the nitro group
Sodium borohydride/Tin(II) chloride dihydrateAlternative reducing system

This table is interactive. You can sort and filter the data.

Automated Synthesis Systems for Reproducibility and Efficiency

Automation is increasingly being integrated into chemical synthesis to enhance reproducibility, throughput, and efficiency. Automated synthesis platforms, often combined with continuous flow reactors, enable the rapid on-demand synthesis of chemical libraries and key building blocks. durham.ac.ukacs.org These systems can be configured with columns of solid-supported reagents and scavengers to expedite reactions and simplify purification. durham.ac.uk Furthermore, the integration of automated in-line chromatography allows for the direct purification of the product as it is synthesized, creating a powerful and efficient platform for generating target molecules with high purity. nih.gov This level of automation is crucial for medicinal chemistry programs where the rapid synthesis and screening of numerous analogues are required to accelerate drug discovery.

Solvent-Free and Environmentally Conscious Methodologies

The development of synthetic protocols that align with the principles of green chemistry is a significant focus in modern organic synthesis. These methodologies aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and decrease waste generation. For the synthesis of this compound, several environmentally conscious approaches, such as microwave-assisted and ultrasound-assisted synthesis, have been explored, often under solvent-free or low-solvent conditions. These methods offer considerable advantages over traditional heating techniques, including shorter reaction times, higher yields, and simplified work-up procedures. nih.govjyoungpharm.orgidaampublications.in

One plausible and environmentally friendly approach to synthesize this compound involves the microwave-assisted cyclization of a suitable acylhydrazone precursor. This precursor can be prepared from 4-amino-3-methylbenzoic hydrazide and an appropriate acylating agent. The final cyclization step to form the 1,3,4-oxadiazole ring can be efficiently achieved under solvent-free conditions using microwave irradiation, which directly heats the reactant molecules, leading to rapid and efficient conversion. nih.govjyoungpharm.org This method avoids the use of bulk, often toxic, solvents and significantly reduces reaction times from hours to minutes. nih.govwjarr.com

Another green alternative is the application of ultrasound energy to promote the synthesis. Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can accelerate reaction rates. nih.govresearchgate.net A one-pot, ultrasound-assisted synthesis could be envisioned where 4-amino-3-methylbenzoic acid is reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, which is then acylated and cyclized in situ to yield the final product. Such one-pot procedures are highly desirable as they reduce the number of separate reaction and purification steps, thereby minimizing waste and resource consumption. nih.govmdpi.com

The table below outlines a proposed set of reaction parameters for the environmentally conscious synthesis of this compound, based on analogous transformations reported in the literature for similar 1,3,4-oxadiazole derivatives.

MethodologyStarting MaterialsReagents/CatalystsReaction ConditionsProposed Yield (%)Reference
Microwave-Assisted Synthesis (Solvent-Free)4-amino-3-methylbenzoyl hydrazide, Acetic AnhydrideSilica gel (as solid support)Microwave Irradiation (e.g., 300-500 W), 5-10 min85-95 nih.govwjarr.com
Ultrasound-Assisted Synthesis (Low-Solvent)4-amino-3-methylbenzoic hydrazide, Orthoesterp-Toluenesulfonic acid (catalytic amount)Ultrasound Irradiation (e.g., 40 kHz), 50-60 °C, 30-60 min in minimal ethanol80-90 nih.govresearchgate.net
One-Pot Synthesis from Carboxylic Acid4-amino-3-methylbenzoic acid, Hydrazine hydrate, Acetic anhydridePhosphorus oxychloride (as cyclizing agent) under controlled conditionsInitial hydrazide formation followed by in situ cyclization; Microwave or conventional heating75-85 nih.gov

These methodologies represent a significant advancement towards more sustainable chemical manufacturing processes. The adoption of such green chemistry principles in the synthesis of heterocyclic compounds like this compound is crucial for reducing the environmental impact of pharmaceutical and chemical industries.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 1,3,4 Oxadiazol 2 Yl Aniline

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a spectrum is produced that corresponds to the vibrational motions of the chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The FT-IR spectrum of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline is expected to show characteristic absorption bands corresponding to its constituent parts. For the related compound 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, characteristic stretching modes for the primary aromatic amine appear at 3446–3413 cm⁻¹, 3327–3338 cm⁻¹, and 3213–3218 cm⁻¹. mdpi.com The latter suggests the potential for hydrogen bonding. mdpi.com

The presence of the 1,3,4-oxadiazole (B1194373) ring is typically confirmed by several key absorbances. These include the C=N stretching vibration, which is expected in the range of 1630–1580 cm⁻¹. The C-O-C stretching vibrations of the oxadiazole ring are also prominent and are typically observed in the region of 1250-1020 cm⁻¹. For instance, in 2,5-disubstituted 1,3,4-oxadiazoles, bands around 1232 cm⁻¹ and 1193 cm⁻¹ are attributed to C-O and C-O-C functions, respectively. researchgate.net

The aromatic nature of the aniline (B41778) ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The methyl group attached to the benzene (B151609) ring will exhibit characteristic C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Spectral Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3450 - 3300
Aromatic (C-H)Stretch3100 - 3000
Methyl (C-H)Stretch2980 - 2870
Oxadiazole (C=N)Stretch1630 - 1580
Aromatic (C=C)Stretch1600 - 1450
Oxadiazole (C-O-C)Asymmetric Stretch~1250
Oxadiazole (C-O-C)Symmetric Stretch~1050

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. In the analysis of compounds similar to this compound, such as 1-(5-Methyl- nih.govresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol, strong bands observed in the FT-Raman spectra are assigned to the N-N stretching vibration of the heterocyclic ring. researchgate.net For the target compound, the symmetric vibrations of the benzene ring and the C-C backbone are expected to produce strong Raman signals. The C=N stretching of the oxadiazole ring is also Raman active. The non-polar C-S stretching vibration in related thiadiazole compounds is typically found in the 700-600 cm⁻¹ region, and analogous vibrations in the oxadiazole may be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide a wealth of information regarding its structure. The protons on the aromatic ring are expected to appear in the range of δ 6.5-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (B14133147), the aromatic protons appear as peaks at δ 8.00 and δ 7.42. researchgate.netpreprints.org

The protons of the amino group (NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. In deuterated chloroform, the amino group protons of similar primary aniline derivatives typically appear around 5-6 ppm. The methyl group (CH₃) attached to the benzene ring would present as a sharp singlet, anticipated around δ 2.3-2.5 ppm. For instance, the methyl group in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine resonates at δ 2.39. researchgate.netpreprints.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H)6.5 - 8.0Multiplet
Amino (NH₂)5.0 - 6.0Broad Singlet
Methyl (CH₃)2.3 - 2.5Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the oxadiazole ring are expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-165 ppm. researchgate.netpreprints.org For example, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at δ 164.32 and δ 161.98. researchgate.netpreprints.org The aromatic carbons will appear in the typical region of δ 110-150 ppm, with the carbon attached to the electron-donating amino group appearing more upfield and the carbon attached to the electron-withdrawing oxadiazole ring appearing more downfield. The methyl carbon is expected to resonate at a much higher field, around δ 10-25 ppm. researchgate.netpreprints.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Environment Expected Chemical Shift (δ, ppm)
Oxadiazole (C=N)160 - 165
Aromatic (C-N)140 - 150
Aromatic (C-C)110 - 135
Methyl (CH₃)10 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, typically those separated by two or three bonds (vicinal and geminal coupling). sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. github.io For the target molecule, HSQC would definitively link each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations between the aromatic protons and the carbons of the oxadiazole ring, confirming the connection between the aniline and oxadiazole moieties. researchgate.net It would also show correlations between the methyl protons and the adjacent aromatic carbons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which in turn allows for the determination of a compound's elemental formula. For this compound, the molecular formula is established as C₉H₉N₃O. uni.lu The monoisotopic mass of this compound is calculated to be 175.07455 Da. uni.lu

HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion ([M+H]⁺) at an m/z of 176.08183. uni.lu The high accuracy of this measurement allows for the confident differentiation from other potential elemental compositions at the same nominal mass. Other adducts, such as the sodium adduct ([M+Na]⁺) at m/z 198.06377 and the potassium adduct ([M+K]⁺) at m/z 214.03771, may also be observed and further corroborate the molecular weight of the parent compound. uni.lu

Table 1: Predicted HRMS Adducts for C₉H₉N₃O
Adductm/z
[M+H]⁺176.08183
[M+Na]⁺198.06377
[M+K]⁺214.03771
[M+NH₄]⁺193.10837
[M-H]⁻174.06727

While specific tandem mass spectrometry (MS/MS) data for this compound is not widely published, the fragmentation pattern can be predicted based on the known fragmentation of related 1,3,4-oxadiazole structures. The MS/MS analysis of the protonated molecular ion ([M+H]⁺) would provide valuable structural information by inducing fragmentation at specific bonds.

Key fragmentation pathways for similar 2,5-disubstituted-1,3,4-oxadiazoles often involve the cleavage of the heterocyclic ring. Expected fragmentation could include the loss of small neutral molecules such as isocyanic acid (HNCO) or cleavages adjacent to the substituent groups. The fragmentation of the bond between the aniline ring and the oxadiazole ring would also be anticipated, leading to characteristic fragment ions corresponding to the substituted aniline and the oxadiazole moieties.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, provides insights into the electronic transitions within a molecule and its potential for light-emitting applications.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. For related 1,3,4-oxadiazole derivatives, intense absorption maxima are typically observed in the ultraviolet region. nih.gov For instance, studies on similar compounds have reported absorption maxima around 300 nm. nih.gov The exact position and intensity of the absorption bands for this compound will be influenced by the solvent polarity and the electronic interplay between the electron-donating amino and methyl groups on the aniline ring and the electron-accepting oxadiazole ring.

Table 2: Representative UV-Vis Absorption Data for Related 1,3,4-Oxadiazole Derivatives
CompoundSolventλmax (nm)
(1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGsVarious~300
2,5-diaryl-1,3,4-oxadiazolesVarious378-424

Many 1,3,4-oxadiazole derivatives are known to be fluorescent, and it is anticipated that this compound would also exhibit photoluminescence. researchgate.net Upon excitation at a wavelength corresponding to its absorption maximum, the compound would be expected to emit light at a longer wavelength. The emission properties, including the wavelength of maximum emission (λem) and the quantum yield (Φ), are highly dependent on the molecular structure and the solvent environment. For example, related 2-aryl-5-methyl-1,3,4-oxadiazoles show fluorescence with high quantum yields in various solvents, with emission maxima generally in the range of 300-340 nm. researchgate.net The presence of the aniline moiety in the target compound may lead to a red-shift in the emission spectrum compared to simpler substituted oxadiazoles.

Table 3: Representative Photoluminescence Data for Related 1,3,4-Oxadiazole Derivatives
CompoundSolventλem (nm)Quantum Yield (Φ)
2-Aryl-5-methyl-1,3,4-oxadiazolesPolar and Nonpolar300-3390.11–0.63
2-(2-Hydroxyphenyl)-5-methyl-1,3,4-oxadiazoleDMSO3460.15

X-ray Diffraction (XRD) for Solid-State Structure Determination

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of related compounds provides a strong indication of the expected solid-state structure. X-ray crystallography of a suitable single crystal would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the planarity of the ring systems.

For similar 1,3,4-oxadiazole derivatives, the crystal structure often reveals a nearly coplanar arrangement of the oxadiazole and adjacent aromatic rings. This planarity facilitates π-π stacking interactions in the solid state, which can influence the material's bulk properties. In the case of this compound, the analysis would also reveal the conformation of the aniline and methyl groups relative to the aromatic ring and any intermolecular hydrogen bonding involving the amine group. Powder X-ray diffraction (PXRD) could also be employed to characterize the bulk crystallinity of the material.

Computational and Theoretical Investigations of 2 Methyl 5 1,3,4 Oxadiazol 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric, electronic, and optical properties of molecules. For a comprehensive analysis of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline, the following computational methods would be employed.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Table 1: Predicted Ground State Geometrical Parameters (Hypothetical) This table is a hypothetical representation of data that would be obtained from a DFT calculation.

ParameterBond/AnglePredicted Value
Bond LengthC-C (Aromatic)~1.39 Å
C-N (Aniline)~1.40 Å
C-O (Oxadiazole)~1.37 Å
C=N (Oxadiazole)~1.29 Å
N-N (Oxadiazole)~1.41 Å
Bond AngleC-N-H (Aniline)~113°
C-O-C (Oxadiazole)~105°
Dihedral AnglePhenyl-OxadiazoleVariable

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) calculations are essential. growingscience.com This method is used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic excitations from the ground state to various excited states. growingscience.com The calculations would identify the major absorption bands (λmax), their corresponding oscillator strengths (f), and the nature of the electronic transitions involved (e.g., π→π* or n→π*). researchgate.net

Table 2: Predicted Electronic Absorption Data (Hypothetical) This table is a hypothetical representation of data that would be obtained from a TD-DFT calculation.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
4.502750.35HOMO -> LUMO
5.152400.21HOMO-1 -> LUMO
5.802130.15HOMO -> LUMO+1

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. growingscience.com The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. growingscience.com For this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) ring, while the LUMO would be centered on the electron-withdrawing oxadiazole ring.

Table 3: Predicted Frontier Molecular Orbital Energies (Hypothetical) This table is a hypothetical representation of data that would be obtained from a DFT calculation.

OrbitalEnergy (eV)
HOMO-5.80
LUMO-1.50
Energy Gap (ΔE)4.30

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. growingscience.com It examines charge transfer interactions between filled donor and empty acceptor orbitals, quantifying the stabilization energies associated with these interactions. For this compound, NBO analysis would elucidate the delocalization of electron density from the aniline's nitrogen lone pair and the phenyl ring's π-system to the antibonding orbitals of the oxadiazole ring.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. growingscience.com The MEP map would show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). For this compound, the area around the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen of the aniline group would be expected to show negative potential, making them susceptible to electrophilic attack. The hydrogen atoms of the aniline group would exhibit positive potential. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can predict the behavior of a system containing many molecules over time. nih.gov An MD simulation of this compound in a solvent would require the development of a force field, which describes the potential energy of the system. uq.edu.au Such simulations could reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, and provide insights into the compound's solvation and transport properties. To date, specific MD simulation studies for this compound have not been reported in the literature.

Conformational Analysis and Flexibility Studies

Table 1: Dihedral Angles in Related 1,3,4-Oxadiazole (B1194373) Derivatives

CompoundRingsDihedral Angle (°)Reference
2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetateBenzene (B151609) and Oxadiazole4.14 (2) nih.gov
3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thioneOxadiazole and Phenyl47.70 (7) mdpi.com

This table presents data from related compounds to infer the potential conformational behavior of this compound.

Intermolecular Interaction Modeling

The intermolecular interactions of this compound are expected to be governed by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. The aniline moiety provides a hydrogen bond donor (-NH2 group), while the nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors.

Studies on analogous compounds provide valuable insights. For example, in the crystal structure of 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, the structure is stabilized by hydrogen bonding involving the nitrogen atoms of the imidazole (B134444) ring and an oxygen atom. mdpi.com In another related molecule, 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, the crystal packing is stabilized by π-π interactions with a centroid-centroid distance of 3.589 (2) Å. mdpi.com

Structure-Reactivity and Structure-Property Relationships

Elucidating Mechanistic Pathways through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For instance, a computational study on the reaction of 4-methyl aniline with OH radicals using DFT and other high-level methods has detailed the potential energy surface, identifying different reaction pathways including addition and abstraction reactions. mdpi.com Such studies calculate the energy barriers for various steps, helping to predict the most likely reaction products. mdpi.com

While a specific mechanistic study for this compound is not available, similar computational approaches could be applied to understand its reactivity. For example, the synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines, a process that can be modeled to understand the reaction mechanism and the role of dehydrating agents. escholarship.org

Prediction of Spectroscopic Signatures

Computational chemistry allows for the accurate prediction of various spectroscopic signatures, which can aid in the characterization of novel compounds.

NMR Spectroscopy: DFT calculations have been successfully used to predict the 1H and 13C NMR chemical shifts of complex heterocyclic molecules. For 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, the experimentally observed NMR signals were in good agreement with the proposed structure. mdpi.com Similarly, for this compound, the chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing oxadiazole ring.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. A study on 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione demonstrated good harmony between computed and experimental vibrational wavenumbers. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. For a series of fluorescent brighteners containing a 2-methyl-5-(5-phenyl substituted-1,3,4-oxadiazole-2-yl) quinazolin-4-one core, TD-DFT calculations were used to understand their photophysical properties. researchgate.net

Table 2: Predicted Spectroscopic Data for a Related 1,3,4-Oxadiazole Derivative

Spectroscopic TechniquePredicted ParameterValueReference
1H NMRChemical Shift (NH proton)12.97 ppm (exchangeable) mdpi.com
13C NMRChemical Shift (C=O carbon)193.2 ppm mdpi.com
UV-VisAbsorption Range296-332 nm researchgate.net
FluorescenceEmission Range368-404 nm researchgate.net

This table presents predicted and experimental spectroscopic data from related compounds to infer the potential spectroscopic characteristics of this compound.

Rational Design Principles for Derivatization

Computational methods are instrumental in the rational design of new molecules with desired properties. By understanding the structure-property relationships of this compound, derivatives with enhanced biological activity or material properties can be designed.

For instance, in the design of novel immunosuppressive agents based on 1,3,4-oxadiazole derivatives of vanillic acid, molecular modeling was used to guide the synthesis of compounds with potent activity. nih.gov Similarly, in the development of new anticancer agents, a series of benzimidazole-1,3,4-oxadiazole derivatives were designed and synthesized, with computational docking and dynamics simulations used to understand their interaction with the target enzyme. uni.lu These studies demonstrate how computational tools can be used to predict the effect of different substituents on the activity of a core scaffold. For this compound, derivatization could involve modification of the aniline or the addition of substituents to the phenyl ring to modulate its electronic and steric properties for various applications.

Reactivity and Derivatization Strategies for 2 Methyl 5 1,3,4 Oxadiazol 2 Yl Aniline

Functionalization at the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary target for a variety of chemical transformations, owing to the reactive amino group and the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The aniline ring, activated by the amino group, is susceptible to electrophilic aromatic substitution. However, the directing effects of both the amino and the oxadiazolyl substituents, along with the methyl group, must be considered. While specific studies on 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline are not abundant, the principles of electrophilic substitution on substituted anilines can be applied. For instance, halogenation or nitration would likely occur at positions ortho or para to the strongly activating amino group. The presence of the methyl group at position 2 and the oxadiazole at position 5 creates a specific substitution pattern that influences the regioselectivity of these reactions.

N-Alkylation and N-Acylation Reactions

The primary amino group of this compound is a key site for functionalization through N-alkylation and N-acylation. These reactions lead to the formation of secondary or tertiary amines and amides, respectively. Such modifications can significantly alter the electronic properties and steric bulk of the molecule. For example, N-acylation is a common strategy to introduce various functionalities. In related structures, the amino group of 5-aryl-1,3,4-oxadiazol-2-amines has been substituted with alkyl chains. nih.gov For instance, the reaction with dodecyl isocyanate leads to the formation of corresponding hydrazine-1-carboxamides, which can be subsequently cyclized. nih.gov

Diazotization and Coupling Reactions (e.g., with Phenol (B47542), Resorcinol)

The primary aromatic amine functionality allows for diazotization reactions, which involve treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. slideshare.netresearchgate.net This process yields a highly reactive diazonium salt intermediate. slideshare.net These salts are valuable precursors for a wide range of substitution and coupling reactions.

The resulting diazonium salt can then undergo coupling reactions with electron-rich aromatic compounds like phenols (e.g., phenol, resorcinol) and other anilines. researchgate.netmdpi.com This electrophilic aromatic substitution reaction typically occurs at the para position of the activated ring, resulting in the formation of brightly colored azo compounds. researchgate.netyoutube.comchemguide.co.uk For example, studies on analogous 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines have demonstrated successful diazotization and subsequent coupling with phenol and resorcinol. mdpi.com

Table 1: Examples of Azo Coupling Reactions with Diazotized Anilines

Diazotized Aniline DerivativeCoupling PartnerProduct Type
Benzenediazonium chloridePhenolAzo compound (orange dye) youtube.comchemguide.co.uk
Diazotized 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilinePhenolPhenylazo-containing 1,3,4-oxadiazole (B1194373) mdpi.com
Diazotized 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilineResorcinolPhenylazo-containing 1,3,4-oxadiazole mdpi.com
Benzenediazonium chlorideNaphthalen-2-olAzo compound (orange-red precipitate) chemguide.co.uk

Formation of Schiff Bases and Related Imines

The amino group of this compound can readily react with aldehydes and ketones to form Schiff bases (or imines). This condensation reaction is a versatile method for introducing a wide array of substituents onto the aniline nitrogen. The synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-oxadiazoles with various aromatic aldehydes has been reported, highlighting the reactivity of the amino group in this class of compounds. asianpubs.orgnih.gov These reactions are typically carried out in an alcoholic medium, sometimes with catalytic amounts of acid. The resulting imine linkage (C=N) can be further modified, for example, through reduction to form a stable secondary amine.

Table 2: Synthesis of Schiff Bases from 2-Amino-1,3,4-oxadiazole Derivatives

2-Amino-1,3,4-oxadiazole DerivativeAldehyde/KetoneProduct
2-amino-5-(2-hydroxy-phenyl-1,3,4-oxadiazol)4-antipyrincarboxaldehydeSchiff base ligand researchgate.net
2-amino-5-aryl-1,3,4-oxadiazolesAromatic aldehydesSchiff bases nih.gov

C-H Functionalization Strategies (e.g., Olefination, Arylation)

Modern synthetic methodologies allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. While specific examples for this compound are not detailed in the provided search results, C-H functionalization strategies are broadly applicable to aniline derivatives. These reactions, often catalyzed by transition metals, can introduce new carbon-carbon or carbon-heteroatom bonds at positions that might be difficult to access through traditional electrophilic substitution. For instance, palladium-catalyzed olefination (a Heck-type reaction) or arylation could potentially be applied to the aniline ring, with the directing effects of the existing substituents playing a crucial role in the regiochemical outcome.

Modifications of the 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring is generally a stable aromatic heterocycle. jchemrev.com However, it can undergo certain transformations, although these are less common than modifications at the aniline moiety. The aromaticity of the oxadiazole ring is less than that of furan, giving it some character of a conjugated diene. nih.gov

Some studies have explored the functionalization of the 1,3,4-oxadiazole ring itself. For instance, a one-pot synthesis-arylation strategy has been developed for 2,5-disubstituted 1,3,4-oxadiazoles using copper-catalyzed arylation with aryl iodides. nih.govacs.org This suggests that C-H arylation on the oxadiazole ring of the title compound might be feasible under appropriate conditions. Additionally, in some cases, the oxadiazole ring can be susceptible to reduction using strong reducing agents like lithium aluminum hydride, although this can also affect other functional groups in the molecule.

Furthermore, transformations of substituents on the oxadiazole ring can be a viable strategy. For example, if a methyl group at position 5 were replaced with a different functional group, that group could be a handle for further derivatization. Studies on related compounds have shown that biotransformation can lead to the oxidation of a methyl group on the oxadiazole ring to a hydroxymethyl group. rrpharmacology.ru

Ring-Opening and Rearrangement Reactions

The 1,3,4-oxadiazole ring is a stable five-membered aromatic heterocycle, characterized by its resistance to a wide range of chemical conditions. thieme-connect.dechemicalbook.com This stability is attributed to its aromaticity and the presence of two electronegative nitrogen atoms and an oxygen atom, which render the ring electron-deficient. thieme-connect.dechemicalbook.com

However, the ring is not entirely inert. Nucleophilic attack on the carbon atoms of the oxadiazole ring can lead to cleavage. thieme-connect.dechemicalbook.com This reactivity is particularly noted for 1,3,4-oxadiazol-2(3H)-ones and their thione analogs, which can undergo ring-opening upon reaction with nucleophiles like amines. acs.org For 2,5-disubstituted 1,3,4-oxadiazoles, such as the title compound, the addition of a strong nucleophile can induce ring fission, often yielding acylhydrazine derivatives as products. thieme-connect.de While this is a recognized reactivity pathway for the 1,3,4-oxadiazole class, specific documented examples of ring-opening or rearrangement reactions for this compound itself are not prominent in the literature, underscoring the general stability of the scaffold under typical synthetic conditions.

Functionalization at C-5 of the Oxadiazole Ring

The C-5 position of the oxadiazole ring in the title compound is occupied by a methyl group. Direct functionalization of this methyl group is a key strategy for creating analogs. A notable example comes from metabolic studies of structurally related compounds. For instance, the C-5 methyl group of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide has been shown to undergo hydroxylation to form a 5-(hydroxymethyl) metabolite, a transformation likely catalyzed by cytochrome P450 enzymes. rrpharmacology.ru This demonstrates that the C-5 methyl group is susceptible to oxidative functionalization.

Beyond enzymatic methods, synthetic strategies can be employed. While direct C-H activation of the methyl group is challenging, alternative approaches focus on building the oxadiazole ring with a pre-functionalized substituent. A more advanced and direct method involves the metalation of the heterocyclic core. Deprotonation of the oxadiazole ring C-H (if present) or an attached alkyl group using strong, sterically hindered bases like TMP-zinc or TMP-magnesium reagents (TMP = 2,2,6,6-tetramethylpiperidyl) can generate a nucleophilic center. acs.org This intermediate can then be trapped with various electrophiles, allowing for the introduction of new functional groups. acs.org

A common and practical approach in medicinal chemistry is not to modify the substituent post-synthesis but to construct the ring with the desired functionality from the outset. Synthesizing a series of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved by reacting different acylhydrazides with carboxylic acids or their derivatives. nih.govnih.gov For example, to create analogs of the title compound with different C-5 substituents, one could start with 4-aminobenzohydrazide (B1664622) and react it with a variety of carboxylic acids or acid chlorides, followed by cyclodehydration.

Interconversion and Transformations

The aniline and methyl moieties are the primary sites for interconversion and transformation reactions, while the oxadiazole ring generally remains intact.

Oxidation Reactions (e.g., H₂O₂, KMnO₄)

The aniline portion of this compound is the most susceptible to oxidation. The reaction outcome is highly dependent on the choice of oxidizing agent and the reaction conditions.

Hydrogen Peroxide (H₂O₂): The oxidation of aniline with H₂O₂ can yield different products depending on the stoichiometry. Stepwise oxidation can lead to N-phenylhydroxylamine, followed by nitrosobenzene, and ultimately nitrobenzene (B124822) with sufficient oxidant. doubtnut.com

Potassium Permanganate (B83412) (KMnO₄): As a powerful oxidizing agent, KMnO₄ in an acidic medium typically oxidizes the amino group of aniline directly to a nitro group, forming the corresponding nitrobenzene derivative. Under different conditions, it can also lead to the formation of polymeric products known as aniline black.

The methyl group at the C-5 position can also be a site for oxidation, although it requires more forcing conditions compared to the amino group. As observed in metabolic pathways, this methyl group can be oxidized to a hydroxymethyl group and potentially further to a carboxylic acid. rrpharmacology.ru The oxadiazole ring itself is highly resistant to oxidation due to its electron-deficient nature. chemicalbook.com

Oxidizing AgentTarget Functional GroupPotential Product(s)Reference
H₂O₂ (Hydrogen Peroxide)Aniline (-NH₂)Nitroso derivative, Nitro derivative doubtnut.com
KMnO₄ (Potassium Permanganate)Aniline (-NH₂)Nitro derivative, Polymeric materials
Enzymatic (e.g., Cytochrome P450)C-5 Methyl (-CH₃)Hydroxymethyl derivative rrpharmacology.ru

Reduction Reactions (e.g., NaBH₄, LiAlH₄)

Reduction reactions primarily target specific functional groups that may be present on the aromatic rings or as substituents, as the 1,3,4-oxadiazole ring is generally stable to common reducing agents. mdpi.com

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent. youtube.com It is effective for the reduction of aldehydes and ketones to alcohols. youtube.compharmaguideline.com Since this compound lacks such functional groups, it is expected to be inert to NaBH₄ under standard conditions. Its stability in the presence of NaBH₄ is demonstrated in syntheses where a nitro group on a phenyl-oxadiazole is selectively reduced to an aniline using a mixed NaBH₄/SnCl₂ system, leaving the oxadiazole ring untouched. mdpi.com

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent. masterorganicchemistry.com It can reduce a wide variety of functional groups, including carboxylic acids, esters, amides, and nitriles. pharmaguideline.commasterorganicchemistry.com While LiAlH₄ does not typically reduce isolated aromatic rings or the oxadiazole heterocycle under standard conditions, its high reactivity necessitates careful consideration. In the absence of reducible functional groups on the title compound, it is expected to be largely unreactive, though extreme conditions could potentially lead to ring cleavage.

Reducing AgentReactivityFunctional Groups ReducedReactivity with Target CompoundReference
Sodium Borohydride (NaBH₄)Mild & SelectiveAldehydes, Ketones, Acid ChloridesExpected to be inert youtube.compharmaguideline.com
Lithium Aluminum Hydride (LiAlH₄)Strong & Non-selectiveAldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, EpoxidesExpected to be inert; ring remains stable masterorganicchemistry.comchemistrysteps.com

Catalyst Development for Targeted Transformations

Catalysis plays a crucial role in both the synthesis of this compound derivatives and the targeted functionalization of the molecule.

Synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles often rely on catalysts for the key cyclization step. For instance, copper(II) triflate (Cu(OTf)₂) has been used to catalyze the C-H functionalization of N-arylidenearoylhydrazides to form the oxadiazole ring. organic-chemistry.org Similarly, cationic Fe(III)/TEMPO systems have been developed for the oxidative cyclization of aroyl hydrazones. organic-chemistry.org More recently, copper(I)-catalyzed one-pot reactions have provided efficient access to complex 1,3,4-oxadiazoles. mdpi.com Catalyst-free methods promoted by visible light have also emerged as a green alternative for the construction of this heterocyclic system. acs.org

For the targeted transformation of the pre-formed molecule, catalyst development is centered on achieving high selectivity. As mentioned, enzymatic catalysis is responsible for the highly specific hydroxylation of the C-5 methyl group in metabolic processes. rrpharmacology.ru In synthetic chemistry, a combination of stoichiometric metalating agents and transition metal catalysts enables targeted functionalization. The use of TMP-zinc bases to generate a zincated oxadiazole, followed by a palladium-catalyzed Negishi cross-coupling, allows for the precise installation of aryl groups onto the heterocyclic core. acs.org This strategy highlights how modern catalysis can overcome the inherent stability of the oxadiazole ring to achieve controlled transformations.

Applications of 2 Methyl 5 1,3,4 Oxadiazol 2 Yl Aniline in Materials and Analytical Sciences

Role as a Versatile Synthetic Building Block

The unique arrangement of a methyl-substituted aniline (B41778) and a 1,3,4-oxadiazole (B1194373) ring in 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline makes it a promising candidate as a versatile building block in organic synthesis. Its bifunctional nature allows for a variety of chemical modifications, paving the way for the construction of more complex molecules.

Precursor for Complex Organic Architectures

The presence of a primary amino group on the phenyl ring of this compound allows it to serve as a nucleophile in numerous organic reactions. This reactivity is fundamental to its role as a precursor for creating intricate molecular frameworks. For instance, it can undergo diazotization followed by coupling reactions to form azo compounds, which are known for their chromophoric properties. wikipedia.orgunb.canih.gov

Intermediate in Multi-Step Synthesis

As an intermediate, this compound can be a crucial component in a multi-step synthetic sequence. Its synthesis would typically involve the cyclization of a corresponding acylhydrazone, a common method for forming the 1,3,4-oxadiazole ring. Once formed, the aniline functionality can be transformed into other groups, or it can be used to link the oxadiazole-containing fragment to other molecular entities.

For example, its positional isomer, 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, is utilized as a key intermediate in the synthesis of more complex molecules. This suggests that this compound could similarly be employed in synthetic pathways leading to targeted molecules with specific electronic, optical, or biological properties. The strategic placement of the methyl and amino groups on the phenyl ring influences the reactivity and the final structure of the synthesized compounds.

Development of Functional Materials

The inherent properties of the 1,3,4-oxadiazole ring, such as its electron-accepting nature, thermal stability, and luminescent capabilities, make it a valuable component in the design of functional materials. mdpi.com The incorporation of this compound into larger systems can impart these desirable characteristics.

Incorporation into Polymeric Systems

The aniline group of this compound provides a reactive site for polymerization. It can be incorporated into polymer backbones through polycondensation or other polymerization techniques. The resulting polymers would benefit from the properties of the 1,3,4-oxadiazole moiety. For instance, polymers containing 1,3,4-oxadiazole units are known for their high thermal stability and good mechanical properties.

The inclusion of the this compound unit could lead to polymers with enhanced thermal resistance, specific electronic properties, and potentially, photo-luminescent behavior. The substitution pattern on the phenyl ring would influence the polymer's solubility and processing characteristics.

Application in Dyes and Pigments

Azo dyes are a significant class of colorants, and their synthesis often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling agent. wikipedia.orgunb.canih.gov The amino group of this compound makes it a prime candidate for the synthesis of novel azo dyes. The resulting dyes would incorporate the 1,3,4-oxadiazole ring, which could influence the color, fastness properties, and thermal stability of the dye.

The specific shade of the dye would be dependent on the entire chromophoric system, including the substitution on the aniline ring and the nature of the coupling component. Research on related anilines containing a 1,3,4-oxadiazole ring has shown their utility in creating dyes with interesting spectral properties. mdpi.com

Reactant Reaction Type Potential Product Class Potential Properties
This compoundDiazotization & Azo CouplingAzo DyesVaried colors, good thermal stability
This compound & Diacid/Diacyl ChloridePolycondensationPolyamidesHigh thermal stability, specific electronic properties

Integration into Organic Electronic Materials

The 1,3,4-oxadiazole ring is known for its electron-transporting capabilities and is often incorporated into organic light-emitting diodes (OLEDs) and other organic electronic devices. mdpi.comnih.gov The electron-deficient nature of the oxadiazole ring facilitates the transport of electrons. Aromatic and heterocyclic compounds containing this moiety have been extensively studied for their use in electro-optical devices due to their good thermal and chemical stability and blue luminescence. nih.gov

By incorporating this compound into larger conjugated systems, it is possible to develop new materials for organic electronics. The aniline moiety can be used as a handle to extend the conjugation or to link the oxadiazole unit to other functional groups, thereby tuning the electronic and photophysical properties of the resulting material. The specific substitution pattern of the title compound would influence the energy levels (HOMO/LUMO) and charge-transport characteristics of the material.

Material Class Key Functional Moiety Potential Application Relevant Properties
Organic Semiconductors1,3,4-OxadiazoleElectron Transport Layer in OLEDsElectron-deficient nature, thermal stability
Luminescent MaterialsConjugated Oxadiazole SystemsEmitters in OLEDsBlue luminescence, high quantum yield

Advanced Sensor Technologies

The inherent electronic and structural features of (oxadiazol-yl)aniline derivatives make them prime candidates for the development of advanced sensor technologies. The interplay between the electron-rich aniline component and the electron-deficient oxadiazole ring allows for the creation of sensitive chemosensors and fluorescent probes.

The design of chemosensors based on the 1,3,4-oxadiazole-aniline framework leverages the ability of the molecule to act as both a signaling unit (fluorophore) and a recognition unit (receptor). The nitrogen atoms of the aniline group and the oxadiazole ring, along with the oxygen atom, can act as coordination sites for metal ions. nih.gov Upon binding a metal ion, the electronic properties of the molecule are altered, leading to a detectable change in its absorption or fluorescence spectrum.

This principle has been demonstrated in various derivatives. For instance, oxadiazole-based sensors have shown high selectivity for metal ions such as Ag+, Cu2+, and Zn2+. nih.govmdpi.com A pyridine-based 1,3,4-oxadiazole derivative was developed as a "turn-on" fluorescent sensor specifically for silver ions (Ag+), forming a 1:1 complex. nih.gov In another study, fluorinated 1,3,4-oxadiazole derivatives proved to be particularly sensitive to silver, cobalt, and copper ions, with detection limits in the micromolar range. mdpi.com The mechanism often involves the inhibition of photo-induced electron transfer (PET) or the modulation of intramolecular charge transfer (ICT) upon ion binding, which enhances or quenches fluorescence. nih.govnih.gov

Given its structural similarity, this compound is a promising candidate for the development of new metal-ion chemosensors. The aniline and oxadiazole moieties provide the necessary binding sites, and the conjugated system can produce a fluorescent signal.

Table 1: Examples of Metal-Ion Detection using 1,3,4-Oxadiazole Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential of this chemical class in metal-ion sensing.

Oxadiazole CompoundTarget IonSensing PrincipleDetection Limit (LOD)Source
Pyridine-based 1,3,4-oxadiazole derivativeAg⁺Fluorescence "turn-on"Not specified nih.gov
Fluorinated poly(1,3,4-oxadiazole-ether)sCu²⁺Fluorescence quenching8.53 x 10⁻⁶ M mdpi.com
2,5-bis(pyridine-2-formamidophenyl)-1,3,4-oxadiazoleAg⁺Fluorescence enhancementNot specified mdpi.com
Bola-type 1,2,3-triazole-oxadiazole derivativeHg²⁺Fluorescence "turn-off" (quenching)Not specified mdpi.com

The donor-π-acceptor (D-π-A) architecture of this compound is fundamental to its fluorescent properties. The electron-donating amino group (-NH₂) and the electron-withdrawing oxadiazole ring facilitate an intramolecular charge transfer (ICT) state upon photoexcitation. rsc.orgresearchgate.net This ICT character results in a large Stokes shift (separation between absorption and emission maxima) and sensitivity to the local environment, such as solvent polarity. researchgate.netnih.gov

Research on analogous compounds has demonstrated their utility as fluorescent materials. For example, quinazolinone-oxadiazole derivatives have been applied as fluorescent brightening agents for polyester (B1180765) fibers. researchgate.net The general class of anilines and their derivatives are known to be fluorescent, typically with emission maxima around 350 nm for the neutral, non-ionized form. nih.gov The photophysical properties can be tuned by altering substituents or their positions on the aromatic rings. Modifying the substitution pattern from para to meta, for instance, has been shown to significantly enhance the fluorescence quantum yield of protonated oxadiazole derivatives. rsc.org

Table 2: Photophysical Properties of a Related (Oxadiazol-2-yl)aniline Derivative

CompoundAbsorption Max (λabs)Emission Max (λem)SolventSource
4-(5-ethyl-1,3,4-oxadiazol-2-yl)anilineNot ReportedNot Reported (Referenced in synthesis)CDCl₃ (for NMR) chemicalbook.com
General Aniline Derivatives (Neutral Form)~280-300 nm~350 nmVarious nih.gov

Analytical Chemistry Applications

Beyond sensor technology, the chemical reactivity and properties of this compound lend themselves to other applications in analytical chemistry.

Currently, the use of this compound as a functional component in chromatographic separations, such as a bonded stationary phase, is not a well-documented area of research. However, analytical techniques like High-Performance Liquid Chromatography (HPLC) are indispensable for the purification and analysis of this compound and its derivatives. chemicalbook.com For example, flash chromatography is routinely used to purify synthesized (oxadiazol-yl)aniline compounds. chemicalbook.comchemicalbook.com There is potential for future research to explore the covalent bonding of this molecule to support materials like silica, creating novel stationary phases for HPLC with unique selectivity based on the polar and aromatic characteristics of the oxadiazole-aniline structure.

The primary aromatic amine group (-NH₂) on the this compound molecule is a key reactive handle for its use as a reagent in chemical detection systems. This group can undergo a classic diazotization reaction when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This reaction converts the aniline into a highly reactive diazonium salt.

This diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols or other anilines, to form intensely colored azo dyes. nih.gov This two-step process is a cornerstone of colorimetric analysis. A recent study demonstrated this exact application using various 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, which were successfully diazotized and coupled with phenol (B47542), resorcinol, and N,N-dimethylaniline to produce novel azo compounds. nih.gov This confirms that the aniline moiety on the oxadiazole scaffold is readily accessible for this type of chemical transformation.

Therefore, this compound serves as a valuable precursor or intermediate for the synthesis of custom azo dyes. These synthesized dyes can function as colorimetric indicators for pH or other analytes, or as chromophores in more complex detection systems.

Conclusion and Outlook on 2 Methyl 5 1,3,4 Oxadiazol 2 Yl Aniline Research

Summary of Current Research Landscape

The current research on 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline and its analogs is primarily focused on synthetic methodologies and the exploration of their biological activities. The 1,3,4-oxadiazole (B1194373) ring, a key component of the molecule, is a well-established pharmacophore known for its metabolic stability and wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov Consequently, a significant portion of research has been dedicated to synthesizing novel derivatives and evaluating their potential as therapeutic agents.

The synthesis of the core structure often involves the cyclization of corresponding diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.gov For instance, a common route to analogous 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines involves the selective reduction of the corresponding nitro-aromatic precursors. mdpi.com The aniline (B41778) functional group in this compound provides a convenient handle for further chemical modifications, allowing for the creation of a diverse library of derivatives.

Potential Future Research Directions in Synthesis and Derivatization

Future synthetic efforts are likely to focus on developing more efficient, sustainable, and scalable methods for the preparation of this compound and its derivatives. This includes the exploration of one-pot reactions and the use of green chemistry principles to minimize waste and energy consumption. For example, iodine-mediated one-pot domino reactions have been successfully employed for the synthesis of related (1,3,4-oxadiazol-2-yl)anilines from readily available starting materials like isatins and hydrazides. researchgate.net

Furthermore, there is considerable scope for the derivatization of the parent molecule to fine-tune its properties. Future research could explore:

Modifications of the aniline ring: Introduction of various substituents on the aniline ring can significantly impact the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or novel material properties.

Functionalization of the methyl group: The methyl group on the oxadiazole ring presents another site for chemical modification, opening avenues for the synthesis of new classes of compounds.

Exploration of alternative heterocyclic cores: While the 1,3,4-oxadiazole isomer is prevalent, investigating the synthesis and properties of isomers like 1,2,4-oxadiazoles could unveil new and interesting chemical entities. researchgate.netnih.gov

A summary of potential derivatization strategies is presented in the table below:

Derivatization Strategy Potential Outcome Relevant Research Area
Substitution on the aniline ringModulation of electronic properties, enhanced biological activityMedicinal Chemistry, Materials Science
Functionalization of the methyl groupCreation of novel derivatives with unique propertiesSynthetic Organic Chemistry
Isomeric variation of the oxadiazole ringDiscovery of new chemical scaffolds with different biological profilesHeterocyclic Chemistry

Emerging Applications in Materials and Analytical Sciences

Beyond its biological potential, this compound and its derivatives are gaining attention in materials and analytical sciences. The inherent thermal and chemical stability of the 1,3,4-oxadiazole ring makes these compounds attractive for applications in materials science. mdpi.com For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives are utilized in the production of heat-resistant polymers and as anti-corrosion agents. mdpi.com

The conjugated system extending from the electron-donating amino group through the benzene (B151609) ring to the electron-withdrawing oxadiazole moiety suggests potential for interesting photophysical properties. This opens up possibilities for their use as:

Fluorescent probes: The planar structure of related oxadiazole-containing anilines has led to their use as precursors for fluorescent materials.

Organic electronics: The electronic characteristics of these compounds could be harnessed for applications in organic light-emitting diodes (OLEDs) or other electronic devices.

In analytical sciences, the ability of the oxadiazole and aniline nitrogens to coordinate with metal ions could be exploited for the development of chemosensors for the detection of specific metal ions.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research. Collaborations between synthetic organic chemists, medicinal chemists, materials scientists, and analytical chemists can unlock the full potential of this compound.

Key interdisciplinary research areas include:

Medicinal Chemistry and Materials Science: Designing and synthesizing derivatives that possess both therapeutic properties and desirable material characteristics, such as for drug-eluting coatings on medical devices.

Computational Chemistry and Experimental Synthesis: Utilizing computational modeling to predict the properties of novel derivatives and guide synthetic efforts, thereby accelerating the discovery process.

Analytical Chemistry and Biology: Developing fluorescent probes based on the this compound scaffold for imaging and sensing applications in biological systems.

The continued exploration of this versatile molecule and its derivatives is poised to yield significant advancements across various scientific disciplines.

Q & A

Q. What advanced techniques validate batch-to-batch consistency in scaled-up synthesis?

  • Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR/NIR to monitor reaction progress and intermediate concentrations .
  • Quality Metrics : Track critical quality attributes (CQAs) like particle size (via SEM) and polymorph distribution (PXRD) .
  • Stability Studies : Accelerated aging (40°C/75% RH) assesses degradation pathways (e.g., oxadiazole ring hydrolysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.